[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is an organic compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. The compound features a chloro and fluorine substituent on the phenyl ring and a methanol group attached to the triazole ring. Its unique structural attributes make it a subject of interest in various scientific research areas, including medicinal chemistry and material science.
The synthesis of [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically employs the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the following steps:
This synthetic route highlights the compound's accessibility for research and potential industrial applications .
The molecular formula for [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is , with a molecular weight of approximately 227.63 g/mol. The structural representation can be described using InChI and SMILES notations:
InChI=1S/C9H7ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
C1=CC(=C(C=C1N2C=C(N=N2)CO)Cl)F
These notations provide insight into the compound's connectivity and stereochemistry, essential for understanding its reactivity and interactions .
The compound can participate in various chemical reactions due to its functional groups. Notably:
These properties suggest that [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could be utilized in drug design or as a building block in organic synthesis .
The mechanism of action for [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol primarily involves its interaction with biological targets such as enzymes or receptors. The triazole ring can act as a ligand that binds to specific sites on proteins or enzymes:
This mechanism suggests potential applications in medicinal chemistry as an inhibitor or modulator of biological pathways .
The physical properties of [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol include:
Chemical properties include:
These properties are critical for determining how this compound might behave in various environments or applications .
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has several potential applications:
These applications highlight its versatility across multiple scientific disciplines, making it an important compound for further research and development .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1